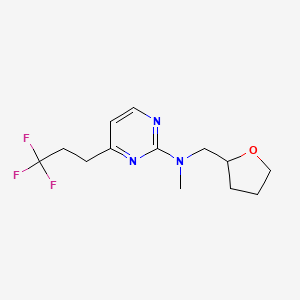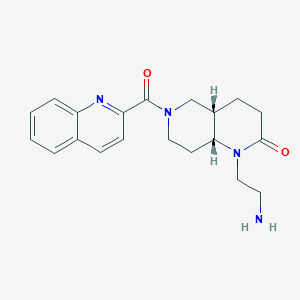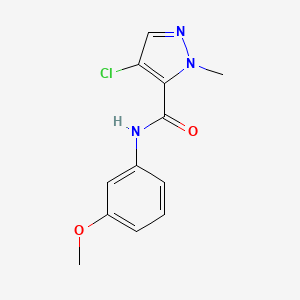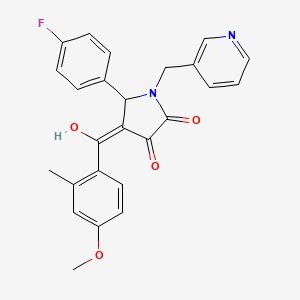
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is a chemical compound with a complex structure, characterized by the presence of chloro, nitro, and tetrafluoro groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate typically involves the reaction of 2-chloro-5-nitrophenol with 2,3,3,3-tetrafluoro-2-methoxypropanoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of 2-chloro-5-aminophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate.
Oxidation: Formation of oxidized derivatives at the methoxy group.
Aplicaciones Científicas De Investigación
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves its interaction with specific molecular targets. The chloro and nitro groups can interact with enzymes and proteins, potentially inhibiting their activity. The tetrafluoro group can enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-5-nitrophenol
- 2,3,3,3-tetrafluoro-2-methoxypropanoic acid
- 2-chloro-5-aminophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
Uniqueness
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is unique due to the combination of chloro, nitro, and tetrafluoro groups in its structure. This combination imparts distinct chemical properties, making it suitable for specific research applications that similar compounds may not fulfill.
Propiedades
IUPAC Name |
(2-chloro-5-nitrophenyl) 2,3,3,3-tetrafluoro-2-methoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF4NO5/c1-20-9(12,10(13,14)15)8(17)21-7-4-5(16(18)19)2-3-6(7)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNGATMYWBRSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF4NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,6-dimethylpyridin-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B5290341.png)
![3-(4-FLUOROPHENYL)-5-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5290342.png)


![6-(methoxymethyl)-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290369.png)

![N~2~,N~2~-dimethyl-N~1~-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pentane-1,2-diamine](/img/structure/B5290379.png)
![7-(4-isopropylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290384.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5290391.png)
![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5290393.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE](/img/structure/B5290397.png)
![N-(2-chlorophenyl)-N'-[2-(4-ethylmorpholin-2-yl)ethyl]urea](/img/structure/B5290412.png)
